

Application Notes and Protocols: 3-Phenylhexanoic Acid Derivatives as Molecular Probes

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Compound of Interest

Compound Name: 3-Phenylhexanoic acid

Cat. No.: B15296654

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Introduction

3-Phenylhexanoic acid and its derivatives represent a versatile scaffold for the development of molecular probes to investigate various biological processes. The presence of a phenyl ring and a hexanoic acid chain provides a backbone that can be readily modified to introduce reporter groups, such as fluorophores, or reactive moieties for covalent labeling of target proteins. This document provides detailed application notes and protocols for the hypothetical use of a fluorescently labeled **3-phenylhexanoic acid** derivative as a molecular probe for studying the activity of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

Principle of Application

The core principle behind using a **3-phenylhexanoic acid**-based probe for FAAH is the design of a molecule that acts as a substrate for the enzyme. In its intact state, the probe exhibits minimal fluorescence due to a quenching moiety. Upon enzymatic cleavage by FAAH, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. This "turn-on" fluorescence provides a direct readout of FAAH activity.

Data Presentation

The following table summarizes hypothetical quantitative data for a fluorescent probe derived from **3-phenylhexanoic acid**, termed 3-Phenylhexanoyl-Aminocoumarin (3-PHA-AMC), in the context of its interaction with human FAAH.

Parameter	Value	Description
Probe Name	3-Phenylhexanoyl-Aminocoumarin (3-PHA-AMC)	A derivative of 3-phenylhexanoic acid linked to an aminocoumarin fluorophore.
Excitation Wavelength (λ_{ex})	350 nm	Optimal wavelength to excite the aminocoumarin fluorophore.
Emission Wavelength (λ_{em})	450 nm	Wavelength at which the fluorescence emission is maximal upon cleavage.
Michaelis Constant (K_m)	5.2 μ M	Concentration of the probe at which the enzyme reaction rate is half of V_{max} .
Maximal Velocity (V_{max})	120 pmol/min/mg	The maximum rate of reaction for a given enzyme concentration.
Inhibitor IC ₅₀ (URB597)	15 nM	The concentration of the known FAAH inhibitor URB597 required to inhibit 50% of the probe's hydrolysis.

Experimental Protocols

Protocol 1: In Vitro FAAH Activity Assay

This protocol describes the use of 3-PHA-AMC to measure the activity of purified recombinant human FAAH.

Materials:

- Recombinant human FAAH (e.g., from a commercial supplier)
- 3-Phenylhexanoyl-Aminocoumarin (3-PHA-AMC) probe (10 mM stock in DMSO)
- Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA
- 96-well black, flat-bottom microplates
- Fluorescence microplate reader

Procedure:

- Prepare FAAH Solution: Dilute the recombinant human FAAH in Assay Buffer to the desired final concentration (e.g., 10 nM).
- Prepare Probe Working Solution: Dilute the 10 mM 3-PHA-AMC stock solution in Assay Buffer to a 2X working concentration (e.g., 20 μ M for a final concentration of 10 μ M).
- Assay Reaction:
 - Add 50 μ L of the 2X FAAH solution to each well of the 96-well plate.
 - To initiate the reaction, add 50 μ L of the 2X 3-PHA-AMC working solution to each well.
 - Mix gently by pipetting.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
 - Measure the fluorescence intensity every minute for 30 minutes at λ_{ex} = 350 nm and λ_{em} = 450 nm.
- Data Analysis:
 - Calculate the rate of reaction (increase in fluorescence units per minute).
 - Convert the fluorescence units to the amount of product formed using a standard curve of free aminocoumarin.

Protocol 2: Screening for FAAH Inhibitors

This protocol details the use of the 3-PHA-AMC probe to screen for potential inhibitors of FAAH.

Materials:

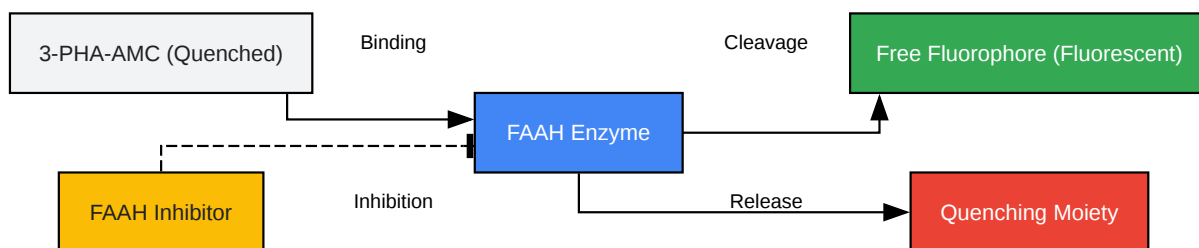
- All materials from Protocol 1
- Test compounds (e.g., small molecule library) dissolved in DMSO
- Positive control inhibitor: URB597 (1 mM stock in DMSO)

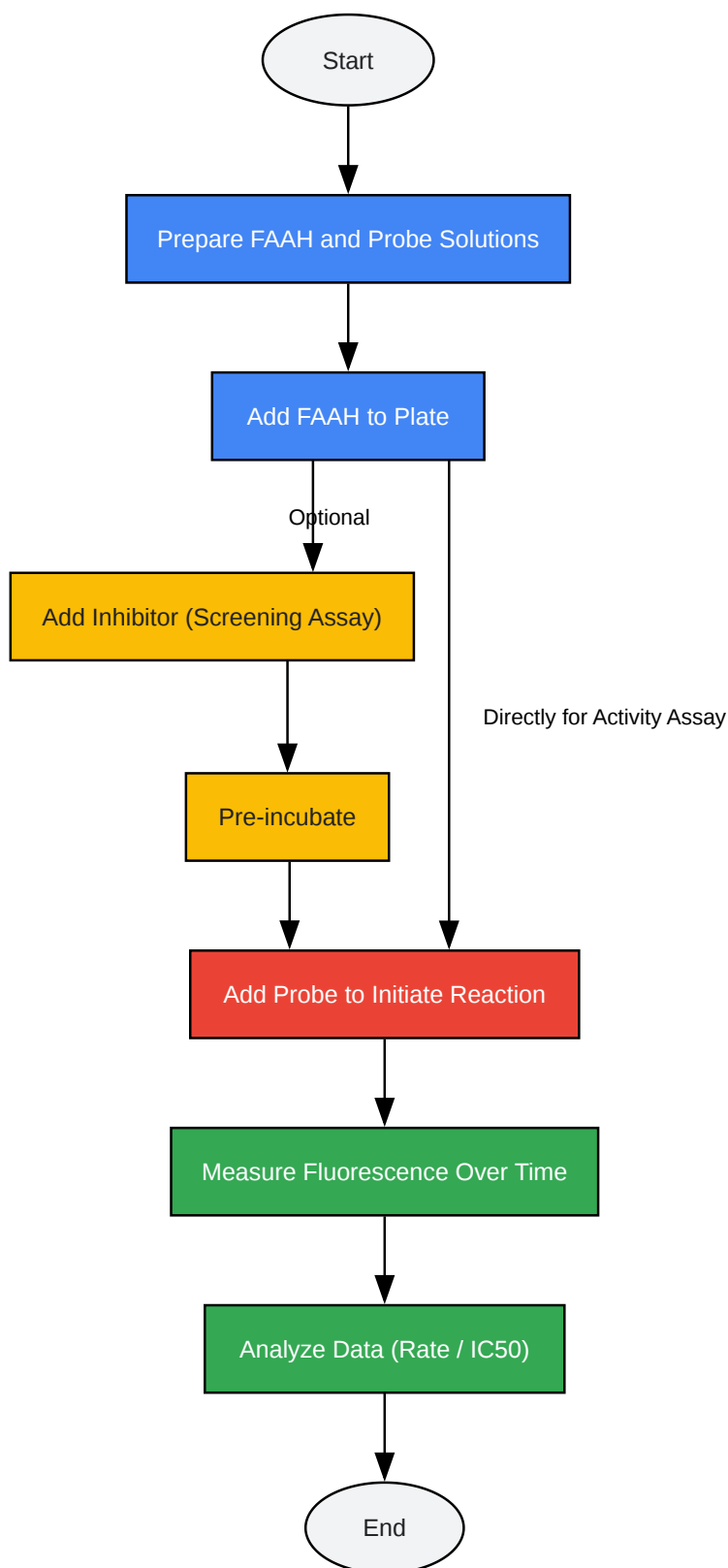
Procedure:

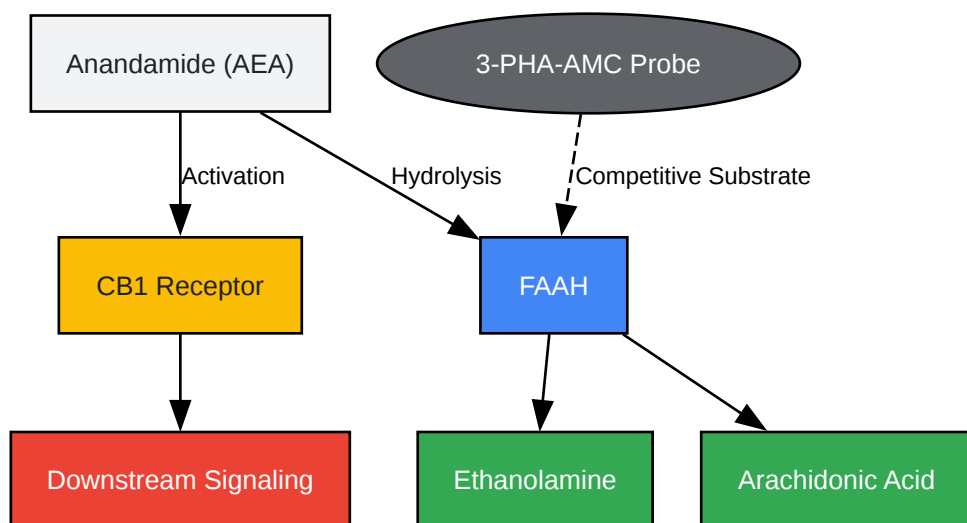
- Prepare Reagents: Prepare FAAH and 3-PHA-AMC solutions as described in Protocol 1.
- Prepare Compound Plates:
 - In a separate 96-well plate, prepare serial dilutions of the test compounds and the positive control (URB597) in Assay Buffer. Ensure the final DMSO concentration is below 1%.
- Pre-incubation:
 - Add 25 μ L of the diluted test compounds or control inhibitor to the wells of the assay plate.
 - Add 50 μ L of the 2X FAAH solution to each well.
 - Incubate for 15 minutes at 37°C to allow for inhibitor binding.
- Initiate Reaction:
 - Add 25 μ L of a 4X 3-PHA-AMC working solution (e.g., 40 μ M) to each well.
 - Mix gently.
- Fluorescence Measurement and Data Analysis:
 - Measure fluorescence as described in Protocol 1.

- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value for active compounds by fitting the data to a dose-response curve.

Visualizations







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